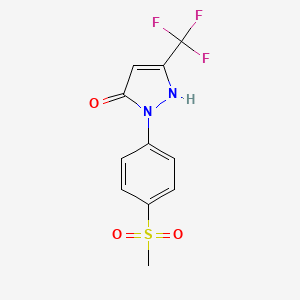
(S)-3-Boc-4-(3-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Boc-4-(3-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound that features a unique oxathiazolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the Boc (tert-butoxycarbonyl) protecting group and the methoxyphenyl moiety adds to its chemical versatility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-4-(3-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves the reaction of a suitable amine with a sulfonyl chloride to form the oxathiazolidine ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Boc-4-(3-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(S)-3-Boc-4-(3-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (S)-3-Boc-4-(3-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can interact with biological targets. The methoxyphenyl moiety may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Boc-4-(3-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
(S)-3-Boc-4-(3-nitrophenyl)-1,2,3-oxathiazolidine 2,2-dioxide: Contains a nitrophenyl group, which may alter its reactivity and biological activity.
Uniqueness
(S)-3-Boc-4-(3-methoxyphenyl)-1,2,3-oxathiazolidine 2,2-dioxide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C14H19NO6S |
|---|---|
Molecular Weight |
329.37 g/mol |
IUPAC Name |
tert-butyl (4S)-4-(3-methoxyphenyl)-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO6S/c1-14(2,3)21-13(16)15-12(9-20-22(15,17)18)10-6-5-7-11(8-10)19-4/h5-8,12H,9H2,1-4H3/t12-/m1/s1 |
InChI Key |
SFMXLBYMOOQJHZ-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


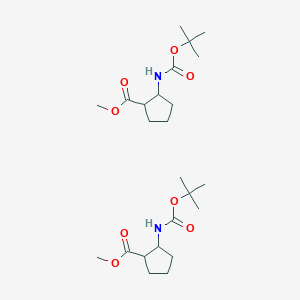
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole](/img/structure/B12273076.png)
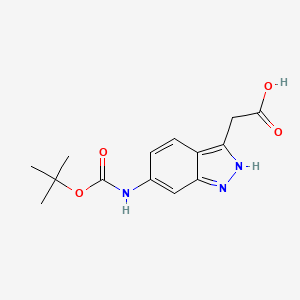
![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B12273089.png)
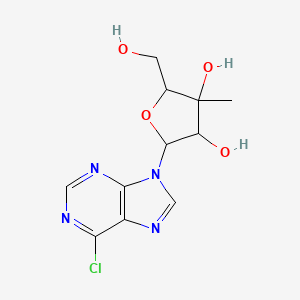
![3-[methyl(5-methylpyrimidin-2-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B12273102.png)
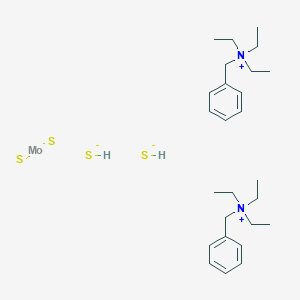

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B12273114.png)
![3-(2,3-dimethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12273121.png)

![2-(2-Chlorophenyl)-1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B12273136.png)

